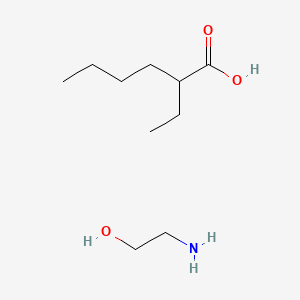
Einecs 278-031-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 278-031-6 is a useful research compound. Its molecular formula is C10H23NO3 and its molecular weight is 205.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Einecs 278-031-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they typically include derivatives that retain the core structure of the original compound .
Wissenschaftliche Forschungsanwendungen
Einecs 278-031-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it could be involved in the development of new pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of Einecs 278-031-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 278-031-6 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar chemical structures or properties, but this compound is unique in its specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .
Conclusion
This compound is a significant compound with various applications in scientific research, industry, and potentially medicine. While detailed information about its preparation methods, chemical reactions, and mechanism of action is limited, it remains an important substance in the EINECS inventory.
Eigenschaften
CAS-Nummer |
74931-55-8 |
|---|---|
Molekularformel |
C10H23NO3 |
Molekulargewicht |
205.29 g/mol |
IUPAC-Name |
2-aminoethanol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C2H7NO/c1-3-5-6-7(4-2)8(9)10;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);4H,1-3H2 |
InChI-Schlüssel |
SUCDWOLGKCNCGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


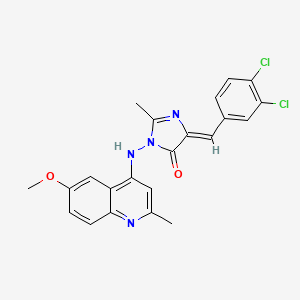
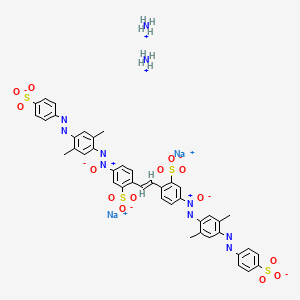
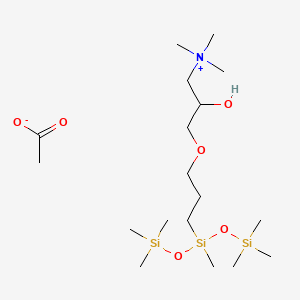
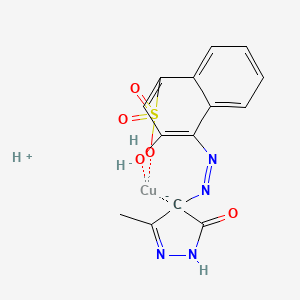
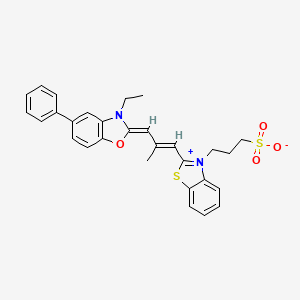
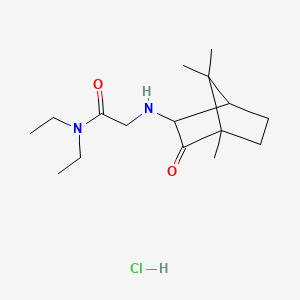
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
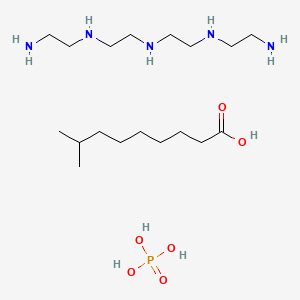
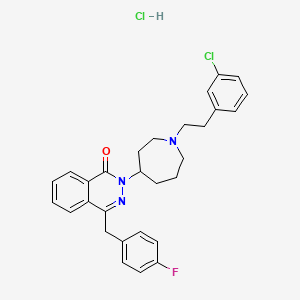
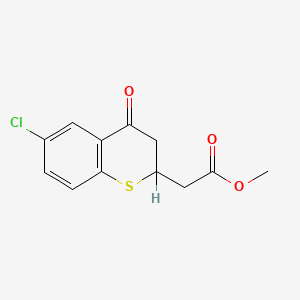
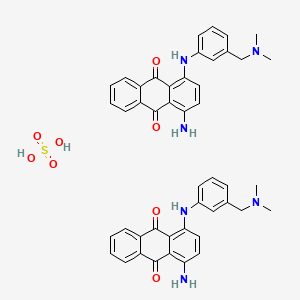
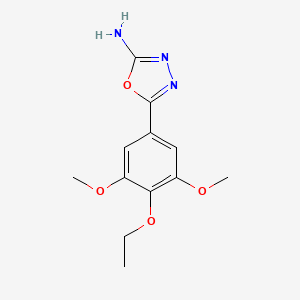
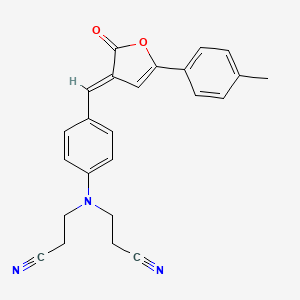
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
